Bis(difluoroboryl) oxide
Description
Bis(difluoroboryl) oxide is a boron-containing compound characterized by two difluoroboryl (BF₂) groups linked via an oxygen atom. Its chemical structure imparts unique electronic and steric properties, making it relevant in catalysis, materials science, and pharmaceuticals. The compound is synthesized through reactions involving BF₃·Et₂O, which undergoes transformation into the O–BF₂–O bridge and BF₄⁻ anion, as confirmed by heteronuclear NMR spectroscopy . Key applications include its use in polymer synthesis (e.g., as a catalyst in methyl acrylate polymerization) and as a precursor for fluorescent probes .
Properties
CAS No. |
12523-60-3 |
|---|---|
Molecular Formula |
B2F4O |
Molecular Weight |
113.62 g/mol |
IUPAC Name |
difluoroboranyloxy(difluoro)borane |
InChI |
InChI=1S/B2F4O/c3-1(4)7-2(5)6 |
InChI Key |
ZRKFBTRXQQSIKC-UHFFFAOYSA-N |
SMILES |
B(OB(F)F)(F)F |
Canonical SMILES |
B(OB(F)F)(F)F |
Other CAS No. |
12523-60-3 |
Synonyms |
difluoroboranyloxy-difluoro-borane |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxyl-Substituted Analogs
Replacing the difluoroboryl group with a hydroxyl group significantly alters chemical behavior. For instance, compound 6 (a hydroxyl analog of M739) lacks the difluoroboryl moiety, which is critical for protein-binding interactions. This substitution reduces fluorescence quantum yield (FQY) and pH-dependent emission intensity, highlighting the difluoroboryl group’s role in stabilizing excited-state electronic transitions .
| Property | Bis(difluoroboryl) Oxide Derivatives | Hydroxyl-Substituted Analogs |
|---|---|---|
| Protein Binding | Strong (e.g., M739) | Weak (e.g., compound 6) |
| FQY in Acidic Media | 0.45–0.68 | 0.12–0.25 |
| pH Sensitivity | High (Δλ = 30–50 nm) | Low (Δλ = 10–15 nm) |
Positional Isomers of Difluoroboryl-Containing Compounds
The position of the difluoroboryl group relative to protonated nitrogen atoms (ortho vs. para) modulates fluorescence properties. For example:
- Compound 3 (para-substituted): Exhibits a 20% higher FQY in acidic media compared to compound 4 (ortho-substituted).
- Compound 7b : Shows dual pH-dependent transitions due to protonation of both the nitrogen and pyridine fragments, a feature absent in para-substituted analogs .
| Compound | Substituent Position | FQY (pH 3) | Key Observation |
|---|---|---|---|
| 3 | Para | 0.68 | Single emission peak at 580 nm |
| 4 | Ortho | 0.45 | Broadened emission at 560 nm |
| 7b | Ortho + pyridine | 0.52 | Dual pH-dependent spectral shifts |
Boron-Containing Catalysts
This compound derivatives outperform other boron catalysts in specific reactions:
- CoBF (bis(difluoroboryl) dimethylglyoximato cobalt): Achieves 85% yield in methyl acrylate polymerization, compared to 60–70% for non-boron catalysts like AIBN .
- β-Difluoroboryl acrylamides : Enable cross-coupling reactions with yields >90%, surpassing traditional palladium catalysts in efficiency .
| Catalyst Type | Reaction | Yield (%) |
|---|---|---|
| CoBF | Polymerization | 85 |
| β-Difluoroboryl acrylamides | Cross-coupling | 90–95 |
| Pd(PPh₃)₄ | Cross-coupling | 70–80 |
Difluoroboryl Esters and Salts
This compound derivatives exhibit superior stability compared to esters like Levofloxacin Difluoroboryl Ester-d3 . The latter, used in isotopic labeling, has a molecular weight of 412.186 and is stable under neutral conditions but hydrolyzes in basic media . In contrast, difluoroboralactonate salts (derived from this compound) retain stability up to 150°C, making them suitable for high-temperature applications .
| Compound | Stability (pH) | Thermal Stability (°C) | Key Application |
|---|---|---|---|
| Levofloxacin Difluoroboryl Ester-d3 | 7–8 | ≤100 | Isotopic labeling |
| Difluoroboralactonate salts | 2–12 | ≤150 | Catalysis, sensors |
Source : .
Q & A
Basic: What are the established synthetic routes for Bis(difluoroboryl) oxide, and how can purity be validated?
This compound (B₂F₄O) is typically synthesized via oxidative addition or ligand-exchange reactions. For example, oxidative addition of BF₃ to transition metal complexes (e.g., platinum) can yield difluoroboryl derivatives . Purity validation requires a combination of analytical techniques:
- 19F NMR spectroscopy to confirm boron-fluorine bonding environments.
- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns, as demonstrated in organoboron compound characterization .
- Elemental analysis to ensure stoichiometric consistency.
Challenges include handling moisture-sensitive intermediates, necessitating inert atmosphere techniques (glovebox/Schlenk line) .
Basic: How is this compound characterized structurally, and what spectroscopic signatures are critical?
Key structural features include the B–O–B backbone and B–F bonds. Characterization methods:
- X-ray crystallography : Resolves bond lengths (e.g., B–F ~1.32 Å) and angles, critical for confirming geometry .
- Infrared (IR) spectroscopy : B–F stretching vibrations appear between 1,200–1,400 cm⁻¹ .
- 11B and 19F NMR : Distinct chemical shifts (e.g., 11B δ ~0–5 ppm for tetracoordinate boron; 19F δ ~−140 to −150 ppm for BF₂ groups) .
Advanced: What mechanistic insights explain this compound’s role in catalytic cycles, such as C–H borylation?
This compound acts as a Lewis acid in frustrated Lewis pair (FLP) systems. In C–H borylation:
Activation : B₂F₄O coordinates to substrates, polarizing C–H bonds.
Transition state : Boryl group transfer occurs via a four-center intermediate, supported by computational studies .
Regeneration : The catalyst is restored through ligand exchange or redox steps.
Challenges include competing side reactions (e.g., hydrolysis) and characterizing transient intermediates, which require in situ spectroscopic monitoring (e.g., stopped-flow NMR) .
Advanced: How do hydrolytic conditions affect the stability of this compound, and how can degradation pathways be mitigated?
B₂F₄O is highly moisture-sensitive, undergoing hydrolysis to form HF and boric acid derivatives. Stability studies involve:
- Kinetic analysis : Monitoring decomposition rates under controlled humidity (e.g., 30–90% RH) via 19F NMR .
- Protective strategies : Encapsulation in hydrophobic matrices (e.g., ionic liquids) or using scavengers (e.g., molecular sieves) .
- pH-dependent stability : Acidic conditions (pH < 3) accelerate degradation, necessitating buffered reaction media .
Advanced: How can computational methods aid in predicting the reactivity of this compound with aromatic systems?
Density functional theory (DFT) simulations are pivotal:
- Electrostatic potential maps identify nucleophilic/electrophilic sites on aromatic rings.
- Transition state modeling predicts regioselectivity in borylation reactions (e.g., meta vs. para substitution) .
- Solvent effects : Continuum solvation models (e.g., SMD) assess solvent polarity’s impact on reaction barriers .
Validation requires correlating computed activation energies with experimental yields .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Inert atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis .
- Personal protective equipment (PPE) : Fluoride-resistant gloves (e.g., Viton) and face shields to mitigate HF exposure risks .
- Waste disposal : Neutralize residues with calcium carbonate before aqueous disposal .
Advanced: What contradictions exist in reported catalytic efficiencies of this compound, and how can they be resolved?
Discrepancies arise from:
- Substrate scope variability : Electron-deficient aromatics show higher yields than electron-rich systems, requiring controlled substrate screening .
- Catalyst loading effects : Non-linear relationships between loading and yield suggest competing inhibition mechanisms (e.g., aggregation) .
Resolution strategies: - Standardized benchmarking : Use model reactions (e.g., benzene borylation) across studies.
- Operando spectroscopy : Track active species during catalysis .
Basic: What are the primary applications of this compound in materials science?
- Polymerization catalysis : Acts as a chain-transfer agent in radical polymerizations, producing oligomers with controlled molecular weights .
- Sensor development : Fluorogenic probes for anions (e.g., CN⁻) via boron-fluoride interaction modulation .
Advanced: How can isotopic labeling (e.g., 10B/11B) elucidate reaction mechanisms involving this compound?
- Kinetic isotope effects (KIE) : Compare reaction rates with 10B and 11B isotopes to identify rate-determining steps (e.g., B–O bond cleavage) .
- Tracing pathways : 19F-10B correlation NMR tracks boron’s fate in multi-step reactions .
Advanced: What strategies optimize the synthesis of air-stable derivatives of this compound?
- Ligand modification : Bulky aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) sterically shield boron centers .
- Coordination complexes : Stabilize B₂F₄O via adduct formation with N-heterocyclic carbenes (NHCs) .
- Thermogravimetric analysis (TGA) : Assess thermal stability of derivatives under ambient conditions .
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